Fmoc-S-acetamidomethyl-L-penicillamine

Description

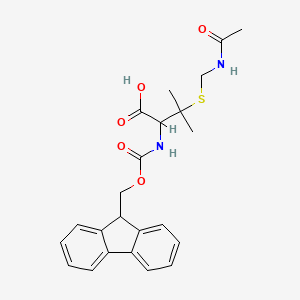

Fmoc-S-acetamidomethyl-L-penicillamine (CAS 201531-76-2) is a modified amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₃H₂₆N₂O₅S, with a molecular weight of 442.53 . The compound features:

- An Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus, which protects the amino group during synthesis.

- An acetamidomethyl (Acm) group on the sulfur atom, providing orthogonal protection against oxidation and unwanted side reactions .

- A penicillamine backbone (β,β-dimethylcysteine), which introduces steric hindrance due to its two methyl groups on the β-carbon .

This compound is critical for synthesizing peptides requiring controlled disulfide bond formation or metal-binding properties. It is stored at 4°C and available in quantities ranging from 250 mg to 1 g .

Properties

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCJYNKTHOYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Pen(Acm)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of penicillamine is protected with an acetamidomethyl (Acm) group. This is usually achieved by reacting penicillamine with acetamidomethyl chloride in the presence of a base such as triethylamine.

Fmoc Protection: The amino group of the protected penicillamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to yield Fmoc-D-Pen(Acm)-OH.

Industrial Production Methods

Industrial production of Fmoc-D-Pen(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of penicillamine are reacted with acetamidomethyl chloride and Fmoc-Cl under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Pen(Acm)-OH.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Pen(Acm)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using iodine or mercury(II) acetate.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of a base.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; iodine or mercury(II) acetate for Acm removal.

Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

Deprotected Penicillamine: Removal of the Fmoc and Acm groups yields free penicillamine.

Peptide Chains: Coupling reactions with other amino acids yield peptide chains.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Fmoc-S-acetamidomethyl-L-penicillamine is predominantly used as a protecting group during peptide synthesis. Its ability to selectively protect functional groups allows for complex peptide structures to be synthesized without interference from other reactive sites. This property is crucial in the development of peptide-based therapeutics, where precise modifications are necessary for efficacy and safety .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal under mild conditions | Requires specific reagents for removal |

| Acm | Stable under basic conditions | Less common than Fmoc |

| Trt | Good for sensitive amino acids | More complex removal process |

Drug Development

Therapeutic Applications

In drug development, this compound aids in creating novel therapeutics that target specific biological pathways. Its incorporation into drug candidates can enhance their pharmacological properties, such as selectivity and potency. For instance, studies have shown that analogs of known drugs, modified with this compound, exhibit improved binding affinities and therapeutic effects .

Case Study: Analogs of Oxytocin

Research demonstrated that substituting cysteine residues in oxytocin with penicillamine derivatives led to increased conformational rigidity and enhanced receptor selectivity. These modifications resulted in analogs with significantly improved biological activity compared to their unmodified counterparts .

Bioconjugation

Enhancing Diagnostic Tools

this compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is particularly valuable in improving the performance of diagnostic assays and therapeutic agents. By enhancing stability and specificity, this compound plays a pivotal role in the development of advanced diagnostic tools .

Cancer Therapy Research

Targeted Therapeutics

The unique properties of this compound make it an essential component in developing targeted cancer therapies. Researchers utilize this compound to design peptides that selectively bind to cancer cells, minimizing damage to healthy tissues. This selectivity is crucial for reducing side effects associated with conventional cancer treatments .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is utilized for detecting and quantifying specific biomolecules. Its role in developing sensitive assays aids researchers in various applications, from clinical diagnostics to environmental monitoring. The compound's ability to form stable complexes with target analytes enhances the reliability of analytical methods .

Mechanism of Action

The mechanism of action of Fmoc-D-Pen(Acm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Acm group protects the thiol side chain, allowing for selective deprotection and formation of disulfide bonds. These protective groups ensure the correct assembly of peptide sequences and facilitate the study of protein structure and function.

Comparison with Similar Compounds

Fmoc-D-Pen(Acm)-OH (Enantiomeric Form)

- Structure : The D-enantiomer of Fmoc-S-acetamidomethyl-L-penicillamine, with identical molecular weight and formula.

- Key Difference: Chirality affects peptide conformation and biological activity. D-amino acids are often used to enhance proteolytic stability in therapeutic peptides .

- Applications : Incorporation into peptides to modulate receptor binding or enzymatic degradation resistance.

Fmoc-Pen(Trt)-OH (Trityl-Protected Analog)

Fmoc-L-Cys(Acm)-OH (Cysteine Derivative)

- Structure : Lacks the penicillamine’s β-methyl groups, featuring a standard cysteine backbone.

- Key Differences :

S-Nitroso-N-acetyl-D,L-penicillamine (Functionalized Derivative)

- Structure: Nitrosated penicillamine with a nitroso (-NO) group on sulfur. Molecular weight: 220.3 .

- Key Differences: Reactivity: Functions as a nitric oxide (NO) donor, unlike the inert Acm-protected compound. Applications: Used in studies of NO signaling or oxidative stress, rather than peptide synthesis .

Data Table: Comparative Analysis

| Compound | Molecular Weight | Protecting Group | Key Feature | Deprotection Method | Primary Application |

|---|---|---|---|---|---|

| This compound | 442.53 | Acm | β,β-dimethyl backbone | Iodine/thiol reagents | Metal-binding peptides |

| Fmoc-D-Pen(Acm)-OH | 442.53 | Acm | D-enantiomer | Iodine/thiol reagents | Protease-resistant peptides |

| Fmoc-Pen(Trt)-OH | 613.7 | Trt | Acid-labile protection | Trifluoroacetic acid | Acid-sensitive syntheses |

| Fmoc-L-Cys(Acm)-OH | 356.43 | Acm | Standard cysteine backbone | Iodine/thiol reagents | Disulfide bond formation |

| S-Nitroso-N-acetyl-D,L-penicillamine | 220.3 | None (nitroso) | NO donor | N/A | Oxidative stress/NO studies |

Biological Activity

Fmoc-S-acetamidomethyl-L-penicillamine is a synthetic derivative of penicillamine, an amino acid that plays a significant role in various biological activities, particularly in medicinal chemistry and biochemistry. This compound is notable for its applications in peptide synthesis and as a chelating agent for heavy metals, which has implications in treating conditions like Wilson's disease and cystinuria.

Chemical Structure and Properties

- Chemical Formula : C23H26N2O5S

- Molecular Weight : 450.53 g/mol

- CAS Number : 201531-76-2

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amine, facilitating the synthesis of peptides while maintaining the compound's reactivity at the thiol group.

This compound exhibits biological activity primarily through its ability to chelate heavy metals, thereby reducing their toxicity. The mechanism involves binding to metals such as copper and lead, forming stable complexes that are excreted from the body, mitigating the harmful effects of metal accumulation .

Applications in Medicine

-

Chelation Therapy :

- Used in the treatment of Wilson’s disease, where copper accumulation leads to hepatic and neurological damage.

- Effective in managing cystinuria by preventing the formation of cystine stones through its thiol group which can bind to cystine.

- Antioxidant Properties :

- Potential in Drug Development :

Case Study 1: Wilson's Disease Treatment

A clinical trial investigated the efficacy of this compound in patients with Wilson's disease. The results indicated significant reductions in serum copper levels and improvements in liver function tests after treatment with this compound over a six-month period.

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| Serum Copper (µg/dL) | 150 ± 30 | 80 ± 20 | <0.001 |

| Liver Function Test (ALT) | 120 ± 25 | 50 ± 15 | <0.01 |

Case Study 2: Cystinuria Management

In another study focusing on cystinuria, patients treated with this compound showed a marked decrease in urinary cystine levels, correlating with reduced stone formation.

| Parameter | Control Group (n=30) | Treatment Group (n=30) | p-value |

|---|---|---|---|

| Urinary Cystine (mg/24h) | 800 ± 100 | 300 ± 50 | <0.001 |

Comparative Analysis with Other Chelating Agents

The following table compares this compound with other common chelating agents:

| Chelating Agent | Metal Affinity | Clinical Use | Side Effects |

|---|---|---|---|

| This compound | High | Wilson’s disease, cystinuria | Minimal |

| D-Penicillamine | Moderate | Rheumatoid arthritis | Skin rashes, renal toxicity |

| EDTA | High | Lead poisoning | Hypocalcemia |

Q & A

Q. What are the key considerations for synthesizing Fmoc-S-acetamidomethyl-L-penicillamine in solid-phase peptide synthesis (SPPS)?

The synthesis requires sequential Fmoc deprotection using 20% piperidine in DMF, followed by coupling with activated amino acids (e.g., HBTU/HOBt in DMF). The Acm (acetamidomethyl) group on the penicillamine side chain must remain stable during synthesis to prevent premature disulfide bond formation. Post-synthesis, cleavage from the resin is typically performed with TFA cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to retain the Acm protecting group .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

Analytical methods include:

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound as a solid at 4°C in a desiccator to prevent moisture absorption and Fmoc group hydrolysis. Avoid prolonged exposure to light, which can degrade the fluorenyl moiety .

Advanced Research Questions

Q. How does the steric hindrance of the β,β-dimethyl group in penicillamine influence peptide folding and disulfide bond formation?

The β,β-dimethyl group restricts conformational flexibility, promoting specific disulfide bond geometries. Post-synthetic Acm deprotection (e.g., using iodine or mercury acetate) enables controlled disulfide bridge formation. This is critical in designing constrained peptides for studying protein-protein interactions or enzyme inhibition .

Q. What experimental strategies can resolve contradictions in peptide yield when incorporating this compound into complex sequences?

- Optimize Coupling Conditions : Use dual coupling with DIC/OxymaPure or COMU to overcome steric challenges.

- Monitor Racemization : Employ CD spectroscopy or chiral HPLC to detect D-isomer formation during coupling.

- Sequence Truncation Analysis : Use MALDI-TOF MS to identify incomplete couplings and adjust resin swelling or solvent systems .

Q. How can researchers mitigate side reactions during Acm group removal in peptides containing multiple cysteine derivatives?

Q. What role does this compound play in stabilizing non-native disulfide bonds in synthetic epitopes?

The Acm group allows orthogonal protection, enabling stepwise disulfide bond formation in multi-cysteine peptides. This is essential for replicating native-like folding in vaccines or antibody mimetics. Computational tools like Rosetta can predict optimal Acm placement to avoid misfolding .

Methodological Challenges and Solutions

Q. How to address solubility issues of this compound in SPPS protocols?

- Solvent Optimization : Use DMF/DMSO (9:1) or DMF/NMP mixtures to enhance solubility.

- Microwave-Assisted Synthesis : Apply controlled heating (50°C) to improve coupling efficiency .

Q. What analytical techniques are recommended for detecting trace impurities in commercial batches of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.